molecular formula C19H18N2O2S B2591499 2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1421456-72-5

2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B2591499
CAS RN: 1421456-72-5
M. Wt: 338.43
InChI Key: WVQKTASHYKPFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide, also known as AMT, is a research chemical that belongs to the tryptamine family. It is a potent psychoactive compound that has been used in scientific research to study its mechanism of action and physiological effects. In

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in research focusing on the synthesis of novel structures. For instance, Saito et al. (2007) explored the stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles, using cyclization of N-vinylic α-(methylthio)acetamides, which included compounds structurally related to 2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide (Saito, Matsuo, & Ishibashi, 2007).
  • Zhou and Shu (2002) presented the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with a similar acetamide group, highlighting the chemical processes involved in its formation (Zhou & Shu, 2002).

Biological Activities and Applications

  • A derivative of indole acetamide was synthesized and characterized by Gopi and Dhanaraju (2020), who also evaluated its antioxidant properties. The compounds exhibited significant antioxidant activity, suggesting potential biological and therapeutic applications (Gopi & Dhanaraju, 2020).
  • Al-Ostoot et al. (2020) conducted design-based synthesis and molecular docking analysis of an anti-inflammatory drug involving an indole acetamide derivative, further assessing its structural properties and interaction energies (Al-Ostoot et al., 2020).

Chemical Properties and Analysis

  • The chemical properties and structural analysis of similar compounds, such as those studied by Camerman et al. (2005), provide insights into the molecular features responsible for their biological activities. The study focused on the stereochemical aspects and hydrogen bonding patterns of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides (Camerman et al., 2005).

Antitumor and Anticancer Potential

  • Research by Evren et al. (2019) explored the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their anticancer activities, indicating the potential therapeutic applications of acetamide derivatives in treating cancer (Evren et al., 2019).

properties

IUPAC Name

2-(3-acetylindol-1-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13(22)17-11-21(18-9-4-3-8-16(17)18)12-19(23)20-14-6-5-7-15(10-14)24-2/h3-11H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQKTASHYKPFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide

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